molecular formula C8H5F3O3 B3040906 2-hydroxy-3-(trifluoromethyl)benzoic Acid CAS No. 251300-32-0

2-hydroxy-3-(trifluoromethyl)benzoic Acid

Cat. No.: B3040906
CAS No.: 251300-32-0
M. Wt: 206.12 g/mol
InChI Key: OLLHFGFVHWLQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O3 It is a derivative of benzoic acid, where a hydroxyl group is attached to the second carbon and a trifluoromethyl group is attached to the third carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the benzene ring. One common method is the direct fluorination of a suitable precursor, followed by hydroxylation. The reaction conditions often include temperatures ranging from 50 to 150°C and pressures between 0.8 to 5.0 MPa .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and hydroxylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydroxyl group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various esters or amides.

Scientific Research Applications

2-hydroxy-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-hydroxy-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLHFGFVHWLQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269294
Record name 2-Hydroxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251300-32-0
Record name 2-Hydroxy-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251300-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of Example 42A (14.1 g, 68.4 mmol) in THF (68 mL) was cooled to −20° C. and n-butyllithium (30.1 mL of a 2.5 M solution in hexanes, 75.0 mmol) was added slowly, keeping the temperature at 0° C. After 70 min at −5 to 5° C., the reaction mixture was cooled to −20° C. and CO2 gas was bubbled through the brown slurry, keeping the temperature ≦−10° C. The reaction went from a brown slurry to a dark purple solution to a yellow solution. After 10 min, the reaction mixture was cooled further to −20° C. and treated with 2N HCl (68 mL, 140 mmol). To facilitate the reaction mixture, additional concentrated HCl (17 mL, total 5 equiv of 4M HCl) was added. After 30 min, MTBE (70 mL) was added, and the organic portion was extracted with 2N NaOH (70 mL) and water (70 mL). The aqueous layer was acidified with 2N HCl (98 mL) and extracted with dichloromethane (2×140 mL). The organic portion was dried (Na2SO4), filtered, and concentrated to give the title compound (14.8 g, 71.8 mmol, 99%) as a yellow solid which was used without further purification. MS (DCI/NH3) m/z 207 (M+H)+.
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
68 mL
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
reactant
Reaction Step Five
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-3-(trifluoromethyl)benzoic Acid
Reactant of Route 2
2-hydroxy-3-(trifluoromethyl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
2-hydroxy-3-(trifluoromethyl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
2-hydroxy-3-(trifluoromethyl)benzoic Acid
Reactant of Route 5
Reactant of Route 5
2-hydroxy-3-(trifluoromethyl)benzoic Acid
Reactant of Route 6
2-hydroxy-3-(trifluoromethyl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.